N-[5-[(2,5-dichlorophenyl)carbamoyl]-2-methoxyphenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[5-[(2,5-dichlorophenyl)carbamoyl]-2-methoxyphenyl]-2,6-dimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy and dichlorophenyl groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-[5-[(2,5-dichlorophenyl)carbamoyl]-2-methoxyphenyl]-2,6-dimethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dichloroaniline with 2,6-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Chemical Reactions Analysis
N-[5-[(2,5-dichlorophenyl)carbamoyl]-2-methoxyphenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-[5-[(2,5-dichlorophenyl)carbamoyl]-2-methoxyphenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-[(2,5-dichlorophenyl)carbamoyl]-2-methoxyphenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-[5-[(2,5-dichlorophenyl)carbamoyl]-2-methoxyphenyl]-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(2,6-dichlorophenyl)carbamoyl-2-methoxyaniline: This compound shares a similar structure but lacks the additional methoxy groups.
N-(3,4-dichlorophenyl)carbamoyl-2-methoxyphenyl: This compound has a different substitution pattern on the phenyl ring.
N-(2,5-dichlorophenyl)carbamoyl-4-methoxyphenyl: This compound has a methoxy group in a different position.
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)carbamoyl]-2-methoxyphenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O5/c1-30-18-10-7-13(22(28)26-16-12-14(24)8-9-15(16)25)11-17(18)27-23(29)21-19(31-2)5-4-6-20(21)32-3/h4-12H,1-3H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQYCTVLRGAJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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